Pyranonigrin A - 773855-65-5

Pyranonigrin A

Catalog Number: EVT-280882
CAS Number: 773855-65-5
Molecular Formula: C10H9NO5
Molecular Weight: 223.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family of natural products. It is characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a structure rarely found in nature. [] Pyranonigrins, including Pyranonigrin A, are known for their antioxidative properties. []

Pyranonigrin A is primarily produced by filamentous fungi, particularly species belonging to the Aspergillus genus, such as Aspergillus niger and Aspergillus tubingensis. [, , , , , , , , , , , , , , , , , , , , , , , ] These fungi are commonly found in various environments, including soil, plants, and even the International Space Station (ISS). [, , , , , ]

Pyranonigrin A plays a crucial role in scientific research due to its diverse biological activities, particularly its antioxidant properties. It has been investigated for its potential applications in various fields, including medicine, agriculture, and biotechnology. [, , , , , , , ]

Source and Classification

Pyranonigrin A is derived from the fungus Penicillium thymicola IBT 5891. This species was previously not known to produce pyranonigrin family compounds, marking the discovery of pyranonigrin A as significant in expanding the understanding of fungal metabolites. The compound belongs to the broader class of polyketides, which are secondary metabolites synthesized by organisms through the polyketide synthase pathway, often exhibiting diverse biological activities.

Synthesis Analysis

Pyranonigrin A is synthesized via a well-defined biosynthetic pathway involving several key enzymes. The biosynthetic gene cluster responsible for its production includes four genes: pyrA, pyrB, pyrC, and pyrD.

  1. Key Enzymes and Their Functions:
    • Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS): The enzyme PyrA incorporates one unit of acetyl-CoA, three units of malonyl-CoA, and one unit of glycine to form the backbone of pyranonigrin A.
    • Flavin-Dependent Monooxygenase (PyrC): This enzyme catalyzes the epoxidation-mediated cyclization process that forms the pyrano[2,3-c]pyrrole core structure.
    • P450 Enzyme (PyrB): Responsible for final modifications, including dehydrogenation and hydroxylation.
  2. Biosynthetic Pathway:
    • The pathway begins with the assembly of a tetraketide chain from acetate units.
    • Glycine is incorporated into specific positions, forming critical structural features.
    • The final steps involve cyclization and modification reactions that yield pyranonigrin A.
Molecular Structure Analysis

The molecular structure of pyranonigrin A can be described as a complex bicyclic compound featuring multiple functional groups. Its molecular formula is established as C₁₃H₁₅N₁O₅, indicating a high degree of unsaturation and complexity.

Structural Features

  • Bicyclic Framework: The compound contains a core structure characteristic of tetramic acids.
  • Functional Groups: Pyranonigrin A features hydroxyl and carbonyl groups, contributing to its reactivity and biological activity.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed insights into the chemical environment of hydrogen and carbon atoms within the molecule, confirming its structural integrity.
Chemical Reactions Analysis

Pyranonigrin A participates in various chemical reactions that highlight its potential utility in medicinal chemistry:

  1. Reactions Involving Functional Groups:
    • The hydroxyl groups can participate in hydrogen bonding, influencing solubility and interaction with biological targets.
    • The carbonyl functionalities may engage in nucleophilic addition reactions or serve as electrophiles in further synthetic transformations.
  2. Biological Activity:
    • Pyranonigrin A has demonstrated antioxidant properties, which have been studied in various biological contexts.
Mechanism of Action

The mechanism of action for pyranonigrin A primarily involves its interaction with cellular targets that modulate oxidative stress responses.

  1. Antioxidant Activity:
    • Pyranonigrin A has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.
    • This activity may be attributed to its structural features that allow for electron donation or stabilization of reactive species.
  2. Potential Therapeutic Applications:
    • Ongoing research is investigating its role in various disease models, particularly those associated with oxidative stress.
Physical and Chemical Properties Analysis

Pyranonigrin A exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and acetone, reflecting its hydrophobic character due to the presence of multiple aromatic rings.
  • Stability: The compound's stability under various conditions is crucial for its application in pharmacological settings.

Relevant Data

  • Melting point and boiling point data are essential for understanding its handling during synthesis and storage.
  • Spectroscopic data (NMR, Mass Spectrometry) provide insights into purity and identity.
Applications

Pyranonigrin A has potential applications across various scientific fields:

  1. Pharmaceutical Development:
    • Its antioxidant properties suggest potential use in developing therapeutics aimed at diseases linked to oxidative stress, such as neurodegenerative disorders.
  2. Natural Product Research:
    • As a member of the pyranonigrin family, it serves as a model compound for studying related metabolites from other fungal species.
  3. Biotechnology:
    • Understanding its biosynthetic pathways can facilitate the engineering of microbial strains for enhanced production of pyranonigrin A or similar compounds.
Biosynthetic Pathways and Gene Cluster Characterization

PKS-NRPS Hybrid Enzymes in Pyranonigrin A Assembly

The core biosynthesis of pyranonigrin A relies on a bimodular PKS-NRPS megasynthase (PyrA), identified in both Aspergillus niger and Penicillium thymicola. This enzyme iteratively constructs the polyketide backbone through a highly reducing PKS module containing ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains. The NRPS module incorporates glycine via adenylation (A), thiolation (T), and condensation (C) domains, culminating in a reductive release domain that facilitates cyclization into the characteristic tetramic acid intermediate [1] [4]. Functional validation through heterologous expression of pyrA in Aspergillus nidulans yielded a tetramic acid precursor (MW 193 Da), confirming its role in initiating pyranonigrin A biosynthesis [1].

Table 1: Domain Organization of PyrA in Pyranonigrin A Biosynthesis

DomainFunctionProduct
KS-AT-DH-ER-KR-ACPIterative polyketide chain elongation with β-reduction and methylationTetraketide chain (C8)
C-A-TGlycine activation and condensation with polyketide chainAminoacyl-polyketide adduct
R/DKCReductive release and Dieckmann cyclizationTetramic acid intermediate (MW 193)

Phylogenetic analyses reveal that PyrA clusters within a conserved clade of pyranonigrin-producing hybrids, sharing >60% sequence identity with Aspergillus homologs like An18g00520. This conservation suggests an evolutionary divergence from cytochalasin-producing systems, emphasizing functional specialization within fungal hybrids [4] [5].

Isotopic Labeling Studies for Precursor Tracing

Isotopic labeling experiments unequivocally established the acetate-glycine origin of pyranonigrin A’s carbon skeleton. Feeding studies with Aspergillus niger NBRC5374 demonstrated:

  • Sodium [1-¹³C]acetate enriched C-2, C-4, C-5, and C-2′ (enrichment ratio: 12–25%).
  • Sodium [2-¹³C]acetate labeled C-3, C-4a, C-7, C-1′, and C-3′ (enrichment ratio: 8–19%).
  • [1,2-¹³C₂]acetate generated ¹³C-¹³C couplings confirming intact acetate units in the tetraketide chain [7].
  • [1-¹³C]glycine specifically enriched C-7a (45%), verifying its role as the nitrogen donor and C7/C7a source [7].

These results align with a biosynthetic model where four acetate units form a linear polyketide, which condenses with glycine to yield a tetramic acid precursor. The high enrichment of C-7a from glycine—and partial labeling from acetate—reflects metabolic crosstalk between the tricarboxylic acid (TCA) cycle and glycine biosynthesis via pathways like oxaloacetate → phosphoenolpyruvate → serine → glycine or malate → glyoxylate → glycine [7].

Table 2: Isotopic Enrichment Patterns in Pyranonigrin A Biosynthesis

Labeled PrecursorEnriched CarbonsEnrichment Ratio (%)Proposed Pathway
Sodium [1-¹³C]acetateC-2, C-4, C-5, C-2′12–25%Polyketide elongation
Sodium [2-¹³C]acetateC-3, C-4a, C-7, C-1′, C-3′8–19%Polyketide elongation
[1-¹³C]glycineC-7a45%Tetramic acid cyclization

Comparative Analysis of Fungal Gene Clusters

The pyr gene cluster exhibits significant structural and regulatory divergence across fungal genera:

  • In Penicillium thymicola, the cluster (pyrA–pyrD, orf1–orf3) spans five essential genes (pyrA–D and orf1), with orf1 encoding an IMPDH enzyme conferring mycophenolic acid resistance—a trait absent in Aspergillus niger [1].
  • Aspergillus niger employs a dedicated transcriptional activator (PynR) to silence its pyranonigrin cluster under standard conditions. Activation of PynR induces pyranonigrin E production, a structural analog of pyranonigrin A [2].
  • Phylogenomic comparisons reveal horizontal gene transfer (HGT) of pyr-like clusters between Aspergillus sections (Nigri, Circumdati) and Penicillium, evidenced by identical domain architectures in PyrA despite taxonomic distance [4] [5].

Table 3: Gene Cluster Architectures for Pyranonigrin A Biosynthesis

SpeciesCore GenesUnique ElementsActivation Method
Penicillium thymicolapyrA–D, orf1 (IMPDH)α/β hydrolase (PyrD)Starch supplementation
Aspergillus nigerpynA, pynR (transcriptional activator)Cytochrome P450 (PynB)Overexpression of PynR

The pyr cluster’s minimal functional unit was determined through deletion studies: ΔpyrA in P. thymicola abolished pyranonigrin A production, while orf2 (flavin-dependent enzyme) and orf3 (GMC oxidoreductase) were dispensable for biosynthesis [1].

Role of Tailoring Enzymes in Structural Diversification

Post-assembly modifications are critical for pyranonigrin A’s antioxidative activity:

  • Cytochrome P450 (PyrB/PynB): Catalyzes C–H oxidation and ring rearrangements, converting the tetramic acid intermediate into the pyrano[2,3-c]pyrrole scaffold. In Aspergillus niger ISS strains, this enzyme enhances UVC resistance by 40%–60%, linking structural maturation to environmental adaptation [3] [5].
  • Trans-acting enoylreductase (t-ER): Modulates polyketide reduction states, generating diversity in pyranonigrin analogs (e.g., pyranonigrins E and S) [5].
  • α/β hydrolase (PyrD): Mediates cyclization and release of the mature product, as confirmed by heterologous co-expression of pyrA + pyrD in A. nidulans, which yields pyranonigrin A (MW 223 Da) [1].

The substrate flexibility of tailoring enzymes explains structural variations within the pyranonigrin family. For instance, the P450 pyrE in A. niger ISS isolates oxidizes pyranonigrin A into bicoumanigrin—a dimeric derivative with enhanced bioactivity [3].

Properties

CAS Number

773855-65-5

Product Name

Pyranonigrin A

IUPAC Name

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1

InChI Key

OALBJWDVDNROSF-VMZHVLLKSA-N

SMILES

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O

Solubility

Soluble in DMSO

Synonyms

(7R)-3,7-dihydroxy-2-((1E)-prop-1-enyl)-6,7-dihydropyrano(2,3-c)pyrrole-4,5-dione
pyranonigrin A

Canonical SMILES

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O

Isomeric SMILES

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O

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